molecular formula C8H13Cl2NO2 B2870171 2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride CAS No. 2375270-82-7

2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride

Cat. No. B2870171
CAS RN: 2375270-82-7
M. Wt: 226.1
InChI Key: MVGANIMBWFVVIN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride" .

Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Researchers have developed methods for the rapid synthesis of azaspirocycles, including structures similar to 2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride. These methods involve multicomponent condensation and novel building blocks conversion into heterocyclic azaspiro compounds. The functionalized pyrrolidines, piperidines, and azepines derived from these processes are of considerable interest for chemistry-driven drug discovery due to their potential biological activities (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Dipeptide Synthons

In another study, the synthesis of novel dipeptide synthons, which are crucial for peptide synthesis, was demonstrated. This involves the synthesis of compounds with structures akin to 2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride, showcasing their utility in the synthesis of complex peptides, including antibiotics (Suter, Stoykova, Linden, & Heimgartner, 2000).

Azaspirocyclic Core Structure Synthesis

The efficient synthesis of azaspirocyclic core structures, such as the 6-azaspiro[4.5]decane ring system, has been developed using intramolecular ene reactions. This strategy is pivotal for the construction of core structures in natural products, which have significant implications for drug development and synthetic biology (Matsumura, Aoyagi, & Kibayashi, 2003).

Cycloaddition Reactions and Corrosion Inhibition

Research into the cycloaddition reactions of certain spirocyclic compounds and their application in corrosion inhibition has demonstrated the utility of these compounds in creating environmentally friendly corrosion inhibitors. This highlights the potential of azaspirocycles in applied chemistry and materials science (Chafiq et al., 2020).

Mechanism of Action

The mechanism of action for “2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride” is not available in the sources retrieved .

properties

IUPAC Name

2-chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2.ClH/c9-8(6(11)12)5-7(8)1-3-10-4-2-7;/h10H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGANIMBWFVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2(C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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